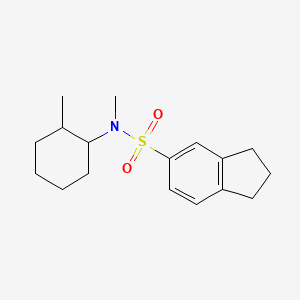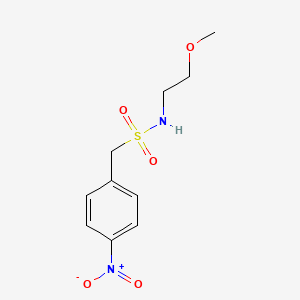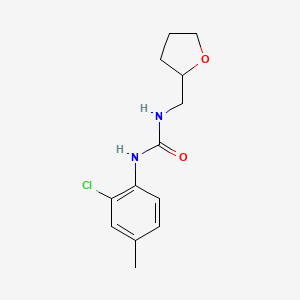
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-1939263, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in many physiological processes.
Mechanism of Action
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is a selective inhibitor of the TRPV4 ion channel. This ion channel is involved in many physiological processes, including osmoregulation, mechanotransduction, and thermosensation. The TRPV4 ion channel is also involved in the development of inflammatory and neuropathic pain. By inhibiting the TRPV4 ion channel, N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have anti-inflammatory effects in preclinical studies. It can reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to have analgesic effects in animal models of inflammatory and neuropathic pain. In addition, N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide in lab experiments is its specificity for the TRPV4 ion channel. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the physiological functions of the TRPV4 ion channel. However, the use of this compound in lab experiments is limited by its solubility and stability. N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is poorly soluble in water and has a short half-life in vivo, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the study of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide. One area of interest is the potential use of this compound in treating neuropathic pain. Preclinical studies have shown that N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential clinical usefulness. Another area of interest is the development of more potent and selective TRPV4 inhibitors. N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is a useful tool for studying the physiological functions of the TRPV4 ion channel, but more potent and selective inhibitors may have greater clinical utility. Finally, the use of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide in combination with other drugs may have synergistic effects in treating various diseases, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine-4-ol in the presence of a base. The resulting intermediate is then treated with hydroxylamine to yield the final product. The synthesis of this compound has been reported in several research papers, and it is considered to be a relatively straightforward process.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in treating osteoarthritis, pulmonary fibrosis, and neuropathic pain. In addition, this compound has been used as a tool to study the physiological functions of the TRPV4 ion channel.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-2-3-12(11(14)8-9)15-13(18)16-6-4-10(17)5-7-16/h2-3,8,10,17H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYHQGHYUWLBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)


![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)






![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
